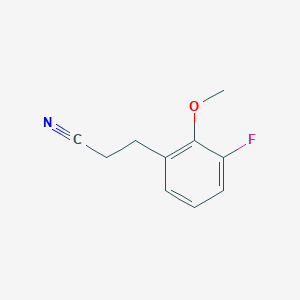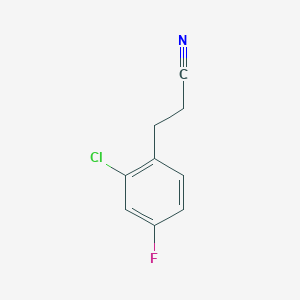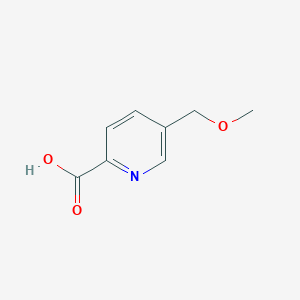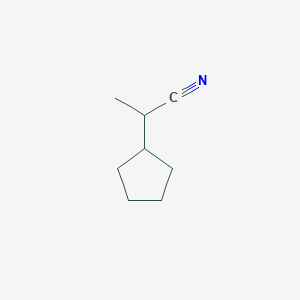
2-(3-bromo-4-fluorophenyl)-N-methylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-bromo-4-fluorophenyl)-N-methylethanamine is an organic compound that belongs to the class of phenylalkylamines It is characterized by the presence of a bromine atom at the third position and a fluorine atom at the fourth position on the phenyl ring, along with a methyl group attached to the nitrogen atom of the ethanamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-4-fluorophenyl)-N-methylethanamine typically involves the following steps:
Bromination and Fluorination: The starting material, phenylethanamine, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the phenyl ring.
Methylation: The nitrogen atom of the ethanamine chain is methylated using methyl iodide or a similar methylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-bromo-4-fluorophenyl)-N-methylethanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The ethanamine chain can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the ethanamine chain.
Reduction: Reducing agents such as lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine or fluorine atoms.
Oxidation: Oxidized derivatives of the ethanamine chain.
Reduction: Reduced derivatives of the ethanamine chain.
Aplicaciones Científicas De Investigación
2-(3-bromo-4-fluorophenyl)-N-methylethanamine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.
Mecanismo De Acción
The mechanism of action of 2-(3-bromo-4-fluorophenyl)-N-methylethanamine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-bromo-4-fluorophenyl)acetonitrile: A similar compound with a nitrile group instead of an ethanamine chain.
3-bromo-4-fluorophenyl methyl ether: A compound with a methyl ether group instead of an ethanamine chain.
Uniqueness
2-(3-bromo-4-fluorophenyl)-N-methylethanamine is unique due to its specific substitution pattern on the phenyl ring and the presence of the ethanamine chain. This combination of features gives it distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C9H11BrFN |
|---|---|
Peso molecular |
232.09 g/mol |
Nombre IUPAC |
2-(3-bromo-4-fluorophenyl)-N-methylethanamine |
InChI |
InChI=1S/C9H11BrFN/c1-12-5-4-7-2-3-9(11)8(10)6-7/h2-3,6,12H,4-5H2,1H3 |
Clave InChI |
HIRPLIMQCZAVSH-UHFFFAOYSA-N |
SMILES canónico |
CNCCC1=CC(=C(C=C1)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Tert-butyl 9-(1,2-thiazol-4-yl)-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13611800.png)









